4-METHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-NITROBENZAMIDE
Description
4-METHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-NITROBENZAMIDE is a benzamide derivative characterized by a methoxy group at the 4-position, a nitro group at the 3-position on the benzamide core, and a morpholinosulfonylphenyl group attached via the amide nitrogen.
Properties
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-27-17-7-2-13(12-16(17)21(23)24)18(22)19-14-3-5-15(6-4-14)29(25,26)20-8-10-28-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUGRXIAIZBKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-NITROBENZAMIDE typically involves multiple steps, including nitration, sulfonation, and amide formation. One common synthetic route starts with the nitration of a methoxybenzene derivative to introduce the nitro group. This is followed by sulfonation to attach the morpholinosulfonyl group. Finally, the amide bond is formed through a coupling reaction with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-METHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Reduction: The reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-METHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-NITROBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes and sensors for detecting specific biomolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[4-(MORPHOLINOSULFONYL)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems. The morpholinosulfonyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing sulfonamide, morpholine, or benzamide frameworks. Key differences in substituents, electronic effects, and physicochemical properties are highlighted.
Substituent Effects on the Benzamide Core
- 4-Chloro-N-[3-(Difluoromethylsulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide (ECHEMI, 2022) Structural Differences: Replaces the 3-nitro and 4-methoxy groups with a 3-chloro and dual sulfonyl groups (morpholinosulfonyl and difluoromethylsulfonyl). Electronic Effects: The chloro group is moderately electron-withdrawing, while the nitro group in the target compound is strongly electron-withdrawing. The difluoromethylsulfonyl group enhances lipophilicity compared to the morpholinosulfonyl-phenyl group . Molecular Weight: Higher molecular weight (due to additional sulfonyl and fluorine substituents) may reduce solubility in polar solvents.
Synthesized 1,2,4-Triazole Derivatives (International Journal of Molecular Sciences, 2014)
- Core Structure : Replace the benzamide with a 1,2,4-triazole ring.
- Functional Groups : Retain sulfonyl and morpholine groups but introduce thione (-C=S) and triazole tautomers.
- Stability : Tautomerism (thione vs. thiol forms) affects reactivity and binding interactions, unlike the stable benzamide backbone of the target compound .
Morpholinosulfonyl-Containing Analogues
- Benzimidazole Derivatives (Molecules, 2009) Core Structure: Benzimidazole instead of benzamide. Substituents: Include morpholinylpropoxy and pyridylmethylsulfinyl groups. The sulfinyl group introduces chirality, which is absent in the target compound .
Methoxy-Containing Analogues
- 1-(4-Methoxy-2-Methyl-5-Phenyl-1H-Pyrrol-3-Yl)Ethanone (Dangerous Properties of Industrial Materials) Core Structure: Pyrrole ring instead of benzamide. Substituents: Methoxy and methyl groups at non-equivalent positions. Reactivity: The pyrrole core is more electron-rich, altering redox behavior compared to the nitrobenzamide system .
Data Table: Structural and Functional Comparisons
Key Research Findings
- Synthetic Routes: The target compound’s morpholinosulfonyl group is typically introduced via nucleophilic substitution or coupling reactions, similar to methods used for triazole derivatives in .
- Spectroscopic Confirmation : IR and NMR data (e.g., absence of C=O in triazoles vs. C=O in benzamides) are critical for distinguishing functional groups.
- Solubility Trends : Nitro and sulfonyl groups in the target compound increase hydrophilicity compared to chloro- and fluoro-substituted analogs, which favor lipid membrane permeability .
Biological Activity
4-Methoxy-N-[4-(morpholinosulfonyl)phenyl]-3-nitrobenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O5S, with a molecular weight of approximately 336.36 g/mol. The compound features a methoxy group, a nitro group, and a morpholinosulfonyl moiety, which are significant for its biological activity.
Antiviral Activity
Research has indicated that derivatives of benzamide, including compounds structurally related to this compound, exhibit antiviral properties. For instance, studies on N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses like HIV-1 and HBV by enhancing intracellular levels of APOBEC3G (A3G), an important antiviral protein .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | IC50 (µM) | SI (Selectivity Index) | Target Virus |
|---|---|---|---|
| IMB-0523 | 1.99 | 58 | HBV |
| Lamivudine | 7.37 | - | Wild-type HBV |
| IMB-0523 | 3.30 | 52 | Drug-resistant HBV |
The above table summarizes the antiviral efficacy of related compounds, demonstrating that the compound exhibits promising activity against both wild-type and drug-resistant strains of HBV.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity through inhibition of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is implicated in various inflammatory diseases, making it a target for therapeutic intervention . Research indicates that modifications to the sulfonamide moiety can enhance inhibitory potency against this pathway.
Case Study: NLRP3 Inflammasome Inhibition
In vivo studies have shown that certain analogues derived from similar structures can effectively inhibit IL-1β release in mouse models, indicating their potential as anti-inflammatory agents. For instance, JC124, an analogue with structural similarities to our compound, demonstrated an IC50 value of 3.25 µM in inhibiting IL-1β release .
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of Viral Replication : By increasing intracellular A3G levels, which inhibit HBV replication.
- Inflammation Modulation : Through direct inhibition of the NLRP3 inflammasome, leading to reduced cytokine release.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
